molecular formula C34H70O2SSn B14692880 Isooctyl ((trioctylstannyl)thio)acetate CAS No. 26401-84-3

Isooctyl ((trioctylstannyl)thio)acetate

Cat. No.: B14692880
CAS No.: 26401-84-3
M. Wt: 661.7 g/mol
InChI Key: RVRHJEQVRABJHQ-UHFFFAOYSA-M
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Description

Isooctyl ((trioctylstannyl)thio)acetate is an organotin compound with the molecular formula C22H46O2SSn It is a derivative of acetic acid, where the hydrogen atom of the thiol group is replaced by a trioctylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isooctyl ((trioctylstannyl)thio)acetate typically involves the reaction of isooctyl acetate with trioctylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high efficiency and yield. The purification process may involve multiple steps, including distillation and recrystallization, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Isooctyl ((trioctylstannyl)thio)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other reduced sulfur compounds.

    Substitution: The trioctylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

Isooctyl ((trioctylstannyl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological thiol groups.

    Industry: this compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of isooctyl ((trioctylstannyl)thio)acetate involves the interaction of the trioctylstannyl group with various molecular targets. The compound can form covalent bonds with thiol groups in proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is mediated by the electrophilic nature of the trioctylstannyl group, which can react with nucleophilic thiol groups.

Comparison with Similar Compounds

Similar Compounds

  • Isooctyl ((tributylstannyl)thio)acetate
  • Isooctyl ((trimethylstannyl)thio)acetate
  • Isooctyl ((triphenylstannyl)thio)acetate

Uniqueness

Isooctyl ((trioctylstannyl)thio)acetate is unique due to the presence of the trioctylstannyl group, which imparts distinct chemical properties compared to other organotin compounds. The longer alkyl chains in the trioctylstannyl group provide increased hydrophobicity and steric bulk, which can influence the compound’s reactivity and interactions with biological molecules.

Properties

CAS No.

26401-84-3

Molecular Formula

C34H70O2SSn

Molecular Weight

661.7 g/mol

IUPAC Name

6-methylheptyl 2-trioctylstannylsulfanylacetate

InChI

InChI=1S/C10H20O2S.3C8H17.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1

InChI Key

RVRHJEQVRABJHQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

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